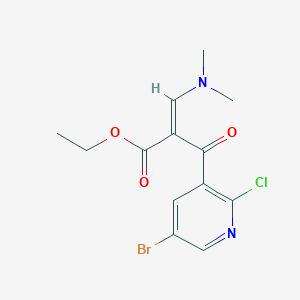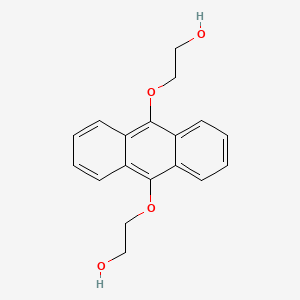
2-Phenyl-2-((phenylcarbonothioyl)thio)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid is a compound with significant applications in various fields of chemistry. It is known for its role as a RAFT (Reversible Addition-Fragmentation chain Transfer) agent in controlled radical polymerization, particularly for methacrylates and methacrylamides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid typically involves the acylation of thiols. One common method is the reaction of phenylcarbonothioyl chloride with phenylacetic acid in the presence of a base . The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine, conducted at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or thioethers.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylcarbonothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, regulating the growth of polymer chains by transferring the active radical species between the growing polymer and the RAFT agent. This process ensures controlled polymerization and the formation of polymers with narrow molecular weight distributions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate: This compound is also a RAFT agent used in controlled radical polymerization.
Phenylcarbonothioylthioacetic acid: Another similar compound with applications in polymer chemistry.
Uniqueness
2-Phenyl-2-((phenylcarbonothioyl)thio)acetic acid is unique due to its high efficiency as a RAFT agent, providing better control over polymerization processes compared to other similar compounds. Its stability and compatibility with various monomers make it a preferred choice in polymer synthesis .
Eigenschaften
Molekularformel |
C15H12O2S2 |
|---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
2-(benzenecarbonothioylsulfanyl)-2-phenylacetic acid |
InChI |
InChI=1S/C15H12O2S2/c16-14(17)13(11-7-3-1-4-8-11)19-15(18)12-9-5-2-6-10-12/h1-10,13H,(H,16,17) |
InChI-Schlüssel |
LRKZHNMQCLWPNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC(=S)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![azane;[(2R)-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148236.png)

![1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13148240.png)











